
Cobalt;titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt titanium, often referred to as cobalt titanate, is a compound that combines the properties of cobalt and titanium. This compound is known for its unique magnetic, catalytic, and photocatalytic properties, making it a subject of extensive research in various scientific fields .
Preparation Methods
Cobalt titanium can be synthesized through several methods. One common method is the polymeric precursor method, which involves the use of cobalt nitrate, tetra-n-butyl titanate, citric acid, and propylene glycol . The process includes the polymerization of metallic citrate using ethylene glycol, resulting in a homogeneous resin where metal ions are uniformly distributed . Other methods include sol-gel, co-precipitation, and hydrothermal synthesis .
Chemical Reactions Analysis
Cobalt titanium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it exhibits remarkable conversion and selectivity in reactions involving vanillin in acetic acid and isopropanol solvents . Common reagents used in these reactions include sodium hydroxide and acetic acid . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cobalt titanium has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various reactions, including the oxidation of hydrocarbons and the reduction of nitrogen oxides . In biology and medicine, cobalt titanium nanoparticles are explored for their antimicrobial properties and potential use in drug delivery systems . In industry, cobalt titanium is used in the production of electrodes for solid oxide fuel cells and as a component in gas sensors .
Mechanism of Action
The mechanism of action of cobalt titanium involves its interaction with molecular targets and pathways. For example, cobalt titanium nanoparticles exhibit photocatalytic properties, which are utilized in the degradation of organic pollutants under ultraviolet light irradiation . The compound’s paramagnetic behavior also plays a role in its catalytic and magnetic applications .
Comparison with Similar Compounds
Cobalt titanium can be compared with other similar compounds such as cobalt ferrite and titanium dioxide. Cobalt ferrite, like cobalt titanium, has magnetic properties and is used in biomedical applications . cobalt titanium’s unique combination of cobalt and titanium elements gives it distinct photocatalytic and catalytic properties . Titanium dioxide, on the other hand, is widely used for its photocatalytic properties but lacks the magnetic properties of cobalt titanium .
Similar Compounds
- Cobalt ferrite (CoFe₂O₄)
- Titanium dioxide (TiO₂)
- Cobalt oxide (Co₃O₄)
- Cobalt-chromium alloys
Cobalt titanium stands out due to its unique combination of properties from both cobalt and titanium, making it a versatile compound in various scientific and industrial applications.
Properties
CAS No. |
12052-50-5 |
|---|---|
Molecular Formula |
Co2Ti |
Molecular Weight |
165.733 g/mol |
IUPAC Name |
cobalt;titanium |
InChI |
InChI=1S/2Co.Ti |
InChI Key |
ILKLNWONSJJVNS-UHFFFAOYSA-N |
Canonical SMILES |
[Ti].[Co].[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



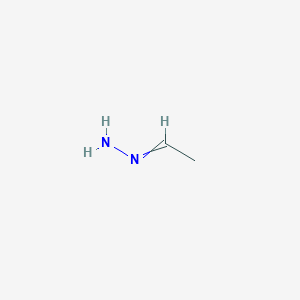
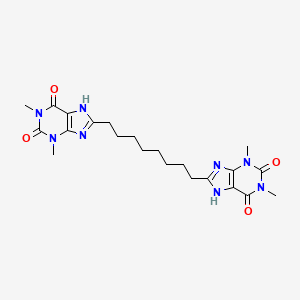
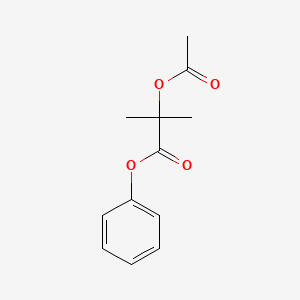
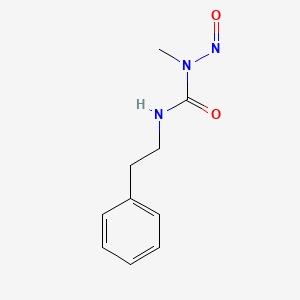
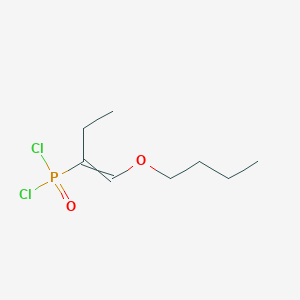
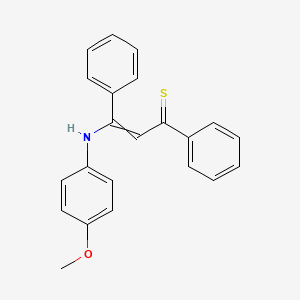
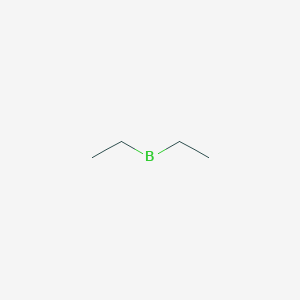

![Pyrido[2,3-e][1,2,3,4]tetrazine](/img/structure/B14726184.png)
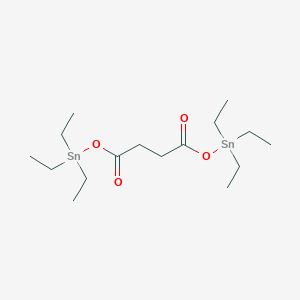
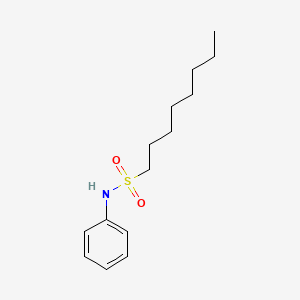
![N-(4-{1-[2-(2-Bromobenzoyl)hydrazinylidene]ethyl}phenyl)-2,4-dichlorobenzamide](/img/structure/B14726205.png)
![N-[2-(4-ethylpiperazin-1-yl)phenyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-acetamide](/img/structure/B14726247.png)
